cis-Cyclobutane-1,2-dicarboxylic acid

Organic Chemistry Physical Chemistry Analytical Chemistry

Researchers developing recyclable polymers often encounter diacid monomers that lack reversible chemistry. cis-Cyclobutane-1,2-dicarboxylic acid resolves this via thermally triggered cycloreversion at 300°C, enabling depolymerization to starting materials. Key differentiators: • Enables circular thermosets (e.g., CBDA-4/glycerol network, Tg 68°C) • Distinct pKa values (3.90, 5.89) ensure precise metal-binding geometry in MOFs • Unique solid-state hydrogen-bonding network facilitates co-crystal engineering. Supplied as ≥97% white crystalline solid with reliable global logistics.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 1461-94-5
Cat. No. B074924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Cyclobutane-1,2-dicarboxylic acid
CAS1461-94-5
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1CC(C1C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
InChIKeySUSAGCZZQKACKE-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Cyclobutane-1,2-dicarboxylic acid Technical Baseline


cis-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid characterized by a four-membered cyclobutane ring with two carboxyl groups in a cis configuration, defining its stereochemistry and reactivity . The compound is a white crystalline solid (mp 133-139 °C) , with the molecular formula C6H8O4 and molecular weight 144.13 g/mol. Its structural rigidity, imparted by the cyclobutane ring, and the specific cis arrangement of its functional groups distinguish it from its trans isomer and other dicarboxylic acid analogs, underpinning its utility in organic synthesis, polymer chemistry, and materials science [1].

Workflow Stereospecific synthesis and coordination chemistry research
Selection cis-configuration cyclobutane dicarboxylic acid for rigid backbone design
Format Crystalline solid suitable for solid-state studies and polymer monomer use

cis-Cyclobutane-1,2-dicarboxylic acid: Why Substitution Fails


Generic substitution with alternative dicarboxylic acids is not feasible due to the unique stereochemical and electronic consequences of the cis-cyclobutane-1,2-dicarboxylic acid structure. The constrained four-membered ring enforces a specific spatial orientation of the carboxyl groups, which directly influences its reactivity in esterification and polymerization , its solid-state hydrogen-bonding network and resultant physical properties [1], and its distinct thermal degradation behavior [2]. These quantifiable differences render simple interchange with trans-isomers, other cyclic diacids, or linear analogs problematic without compromising material performance or synthetic outcome.

Target Compound
cis-Cyclobutane-1,2-dicarboxylic acid with specific stereochemistry and ring strain
trans-Isomer substitution Different pKa profile and hydrogen-bonding network may shift metal coordination and solid-state reactivity.
Generic diacid substitution Linear or other cyclic diacids cannot replicate thermocleavable cyclobutane ring for recyclable thermoset design.
Stereochemical mismatch Analytical identity confirmed by distinct mass spectral fragmentation; isomer contamination may affect downstream synthesis.

cis-Cyclobutane-1,2-dicarboxylic acid Differentiation Evidence


Distinct Acidity Profile vs. Trans-Isomer

The cis-configuration of cyclobutane-1,2-dicarboxylic acid results in a measurably different acidity profile compared to its trans-isomer. The first and second acid dissociation constants (pKa1 and pKa2) for the cis-isomer are higher than those for the trans-isomer, indicating a slightly weaker acid. This difference is critical for applications where precise control over protonation state or metal coordination is required .

Acidity Profile
Direct comparison
cis pKa2 is 0.28 units higher than trans
Supports protonation-state control in metal coordination
Aqueous solution, 25°C
Organic Chemistry Physical Chemistry Analytical Chemistry

Unique Hydrogen-Bonding Network

Solid-state 17O NQR analysis reveals that the hydrogen bonding in cis-cyclobutane-1,2-dicarboxylic acid is fundamentally different from other carboxylic acids. The quadrupole coupling constant at the O-H position is unusually low, and the O-H distance is unusually long. This suggests a dynamic proton exchange equilibrium (O-H···O ↔ O···H-O), which is a distinct electronic feature not observed in its trans analog [1].

H-Bonding Network
Class-level inference
30% lower 17O quadrupole coupling constant
Distinct solid-state electronic environment context
Source review required; J. Phys. Chem. A 2012
Solid-State Chemistry Crystallography Spectroscopy

Recyclable Thermosets via Thermocleavable Monomer

When incorporated into a polymer backbone, the cis-cyclobutane ring in CBDA-4 undergoes cleavage at elevated temperatures, a property not shared by typical diacid monomers like terephthalic acid or adipic acid. This allows for the design of thermosets that can be chemically recycled back to their starting monomers [1]. This is a unique, quantifiable degradation pathway not possible with simple substitution.

Thermoset Recyclability
Cross-study comparable
Cleavage at 300°C, reverting to monomers
Enables monomer-recycling research for sustainable materials
CBDA-4/glycerol thermoset; Tg 68°C
Polymer Chemistry Materials Science Green Chemistry

Mass Spectrometric Differentiation from Trans-Isomer

The fragmentation pattern of the molecular ion of cis-cyclobutane-1,2-dicarboxylic acid in mass spectrometry is distinct from that of its trans-isomer due to the interaction between the carboxyl groups. This analytical signature provides a reliable, quantitative method for verifying the stereochemical purity of a sample and distinguishing it from its trans-analog .

Mass Spec Differentiation
Data to verify
Distinct EI fragmentation pattern
Supports stereochemical purity verification
Source-specific review; analytical QC context
Analytical Chemistry Quality Control Mass Spectrometry

cis-Cyclobutane-1,2-dicarboxylic acid Application Scenarios


Recyclable Thermoset Development

For research and development of next-generation sustainable materials, cis-cyclobutane-1,2-dicarboxylic acid is a critical monomer. Its demonstrated ability to undergo thermally induced cycloreversion at 300°C, as shown in the CBDA-4/glycerol thermoset (Tg 68°C), enables the creation of polymer networks that can be depolymerized back to their starting materials [1]. This property is unattainable with conventional diacid monomers and directly addresses the demand for circular economy solutions in plastics.

Stereospecific Synthesis and Coordination Chemistry

The specific cis-configuration of this diacid results in distinct acid dissociation constants (pKa1=3.90, pKa2=5.89) compared to its trans-isomer (pKa1=3.79, pKa2=5.61) . This quantifiable difference in acidity and the rigid spatial orientation of the carboxyl groups makes it a superior ligand for designing metal-organic frameworks (MOFs) or coordination polymers where precise control over metal-binding geometry and pH-dependent speciation is required, leading to materials with predictable and reproducible properties.

Solid-State Hydrogen-Bonded Networks

The unusual solid-state structure of cis-cyclobutane-1,2-dicarboxylic acid, characterized by a dynamic proton exchange equilibrium and a 30% reduction in its 17O quadrupole coupling constant relative to other carboxylic acids [2], makes it an ideal model compound for advanced crystallography and solid-state NMR studies. This unique hydrogen-bonding network can influence crystal packing and mechanical properties, offering a distinct platform for co-crystal engineering and the study of proton transfer phenomena in organic solids.

Application
Selection Property
Validation Focus
Recyclable thermoset R&D
Thermocleavable cyclobutane monomer
Depolymerization and monomer recovery endpoint review
Metal-organic framework design
cis-dicarboxylic acid stereochemistry
Metal-binding geometry and pH-dependent speciation review
Solid-state proton transfer studies
Unusual hydrogen-bonding network
17O NQR and crystallography data interpretation

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